2C-B-Ind is classified as a phenethylamine derivative, specifically a substituted phenethylamine. It is structurally related to other compounds in the 2C family, such as 2C-B and 2C-I. These substances are characterized by their common core structure consisting of a phenethylamine backbone with various substituents that influence their pharmacological activity. The compound is typically synthesized in laboratory settings, with its identification often performed using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).
The synthesis of 2C-B-Ind generally involves several steps, starting from readily available precursors. A common method includes the bromination of 2,5-dimethoxyphenethylamine, which can be achieved using bromine in acetic acid to introduce the bromine substituent at the para position of the phenyl ring.
This method has been documented in various synthesis protocols, emphasizing careful control over reaction conditions to maximize yield and purity .
The primary reactions involving 2C-B-Ind include its synthesis, degradation pathways, and interactions with biological systems:
The mechanism of action for 2C-B-Ind primarily involves its interaction with serotonin receptors in the brain, particularly the serotonin receptor subtype 5-HT_2A. This interaction leads to alterations in neurotransmission that result in its psychedelic effects:
Research indicates that compounds like 2C-B-Ind can also affect dopamine pathways, contributing to their psychoactive properties .
The scientific applications of 2C-B-Ind extend into several fields:
The rational design of rigid phenethylamine analogues emerged from efforts to map the bioactive conformations of neurotransmitters and psychedelics. Alexander Shulgin first synthesized 2C-B in 1974, noting its potent psychedelic effects mediated primarily through serotonin 5-HT₂A receptor activation [1] [7]. In 2006, McLean et al. systematically developed 2CB-Ind alongside other benzocycloalkane derivatives by fusing the ethylamine sidechain of 2C-B into indane, benzocyclobutene (TCB-2), and other ring systems [4] [6]. This conformational restriction strategy aimed to:
Early studies revealed dramatic potency differences among rigid analogues: While the benzocyclobutene derivative TCB-2 exhibited sub-nanomolar affinity at 5-HT₂A receptors, 2CB-Ind demonstrated significantly reduced potency [2] [6]. This underscored the sensitivity of serotonin receptors to subtle geometric variations.
2CB-Ind’s primary research value lies in its moderate potency and receptor selectivity profile, making it a precise probe for dissecting serotonin signaling mechanisms:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9